![molecular formula C29H29FN6O2S2 B2865041 N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476439-98-2](/img/structure/B2865041.png)

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

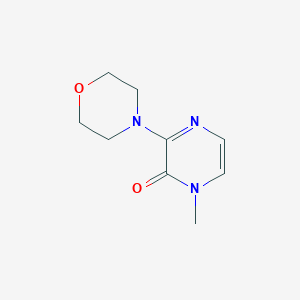

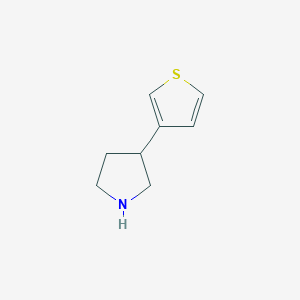

The compound contains several functional groups including a benzothiazole, a triazole, and an adamantane. Benzothiazoles are aromatic heterocyclic compounds that are part of many drugs and dyes. Triazoles are another class of heterocyclic compounds that have been used in various fields including medicinal chemistry. Adamantane is a diamondoid and the simplest unit of diamond’s structure .

Synthesis Analysis

While the exact synthesis of this compound is not available, it likely involves the coupling of the benzothiazole, triazole, and adamantane units. The benzothiazole could be synthesized from 2-aminothiophenol and a suitable electrophile . The triazole could be synthesized using click chemistry .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and triazole rings are aromatic and planar, while the adamantane is a three-dimensional, cage-like structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide could be hydrolyzed to give a carboxylic acid and an amine. The benzothiazole could undergo electrophilic aromatic substitution .Scientific Research Applications

Synthetic Approaches and Characterization

- The catalytic synthesis of N-Aryladamantane-1-carboxamides has been efficiently conducted using phosphorus trichloride, indicating a method for producing adamantane derivatives with potential for varied scientific applications (Shishkin et al., 2020).

- Novel adamantane-substituted benzimidazole, carbohydrazide, and 1,3,4-oxadiazole derivatives have been synthesized, showcasing the versatility of adamantane in the creation of heterocyclic compounds with potential biological activity (Soselia et al., 2020).

Potential Applications and Properties

- Quantitative assessment of noncovalent interactions in adamantane-thiadiazole derivatives through crystallography and quantum theory of atoms-in-molecules (QTAIM) analysis reveals the significance of non-covalent interactions in determining the stability and properties of such compounds, which could be relevant in materials science and pharmaceutical design (El-Emam et al., 2020).

- The development of adamantane-type cardo polyamides with high thermal stability and solubility in various solvents indicates the potential of adamantane derivatives in polymer science for creating materials with exceptional mechanical and thermal properties (Liaw et al., 1999).

Structural Analysis and Design

- Laser flash photolysis studies involving adamantylidene derivatives highlight the reactivity of adamantane-based compounds in photochemical processes, suggesting their application in photodynamic therapy and photochemical synthesis (Pezacki et al., 1998).

- Synthesis and characterization of adamantane-containing polyamide-imides demonstrate the incorporation of adamantane into high-performance polymers, enhancing their thermal and mechanical properties, which is valuable for advanced engineering applications (Liaw & Liaw, 2001).

Future Directions

properties

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN6O2S2/c30-20-4-3-5-21(11-20)36-24(15-31-26(38)29-12-17-8-18(13-29)10-19(9-17)14-29)34-35-28(36)39-16-25(37)33-27-32-22-6-1-2-7-23(22)40-27/h1-7,11,17-19H,8-10,12-16H2,(H,31,38)(H,32,33,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKGELBAFOAIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC(=CC=C5)F)SCC(=O)NC6=NC7=CC=CC=C7S6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2864959.png)

![2-(4-Fluorophenyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide](/img/structure/B2864961.png)

![(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B2864965.png)

![3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2864966.png)

![4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2864970.png)

![N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2864972.png)